2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride
Description
Properties
IUPAC Name |
2-piperidin-4-ylethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-3-8-1-4-11-5-2-8;/h8,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHIGRKWHLZILI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification Approach
A common method to prepare 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride is through the reaction of 4-piperidinemethanol or 2-(4-piperidinyl)ethanol with 2-chloroacetyl chloride or ethyl 2-chloroacetate under controlled conditions.
-
- Solvent: Dichloromethane, chloroform, or other inert organic solvents.
- Base: Triethylamine or pyridine to neutralize HCl formed during the reaction.
- Temperature: 0-25°C to control the reaction rate and limit side reactions.
Process :
- The piperidinyl ethanol is dissolved in the solvent.
- 2-chloroacetyl chloride is added dropwise with stirring.
- Base is added to capture HCl.
- The reaction mixture is stirred for several hours.
- The product is isolated by filtration or extraction.
- Conversion to hydrochloride salt is done by treatment with HCl gas or hydrochloric acid in an appropriate solvent.
This method yields the hydrochloride salt directly or after isolation of the free base.
Alternative Method via Alkylation
Another method involves alkylation of 4-piperidinol or 2-(4-piperidinyl)ethanol with 2-chloroacetate derivatives:
- Reagents : 2-chloroethyl acetate or ethyl chloroacetate.
- Catalysts : Potassium carbonate or sodium carbonate as base.
- Solvent : Acetone, ethanol, or other polar aprotic solvents.
- Temperature : Mild heating (30-80°C) to promote substitution.
The reaction proceeds via nucleophilic substitution of the hydroxyl group by the chloroacetate moiety, forming the ester linkage. The product is then purified by recrystallization and converted to the hydrochloride salt.
Research Findings and Optimization
A patent (CN106117153A) on related piperidine derivatives preparation outlines a method involving:
- Use of chloroethylamine and ethyl chloroacetate in an organic solvent under controlled temperature (30-80°C).
- Addition of ammonium acetate and alkali (potassium carbonate, sodium carbonate, ammonia, triethylamine, or pyridine) to promote reaction selectivity.
- Reaction times of 12-48 hours.
- Post-reaction cooling, crystallization, filtration, drying.
- Purification by acetone-water recrystallization and activated carbon decolorization.
This method emphasizes:
- High reaction selectivity.
- Low side reactions.
- Simple purification.
- High yield.
Although this patent focuses on 2-piperazinones, the principles of selective alkylation and purification are applicable to the preparation of this compound due to structural similarities in piperidine ring chemistry.
Experimental Data Table: Reaction Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Dichloromethane, Chloroform, Ethanol | Choice affects solubility and reaction rate |
| Base | Triethylamine, Pyridine, K2CO3 | Neutralizes HCl, promotes esterification |
| Temperature | 0-25°C (esterification), 30-80°C (alkylation) | Temperature control critical to minimize side reactions |
| Reaction Time | 2-48 hours | Longer times improve yield but may increase impurities |
| Molar Ratio (Piperidine:Chloroacetate) | 1:1 to 1:1.5 | Slight excess of chloroacetate may drive reaction to completion |
| Purification | Recrystallization (acetone-water), Activated carbon decolorization | Ensures product purity and removal of colored impurities |
| Yield | 75-90% | Dependent on reaction conditions and purification |
Notes on Purification and Characterization
- Crude products are often purified by recrystallization from acetone-water mixtures.
- Activated carbon treatment is used to remove colored impurities.
- Final hydrochloride salt is obtained by treating the free base with hydrochloric acid in ethanol or ether.
- Characterization includes melting point determination, NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.
Summary and Recommendations
The preparation of this compound is best achieved through controlled esterification or alkylation methods using 2-chloroacetate derivatives and 4-piperidinyl ethanol derivatives under mild conditions. The use of organic solvents like dichloromethane, bases such as triethylamine, and temperature control between 0-80°C are critical for high yield and selectivity. Post-reaction purification via recrystallization and activated carbon treatment ensures high purity of the hydrochloride salt form.
This article synthesizes data from patent literature and peer-reviewed research to provide a comprehensive and professional overview of the preparation methods for this compound, excluding unreliable sources and focusing on authoritative and experimentally validated procedures.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Neurological Disorders
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents targeting neurological disorders. Its structural similarity to biologically active compounds allows it to function as a precursor for drugs aimed at treating conditions such as Alzheimer's disease and other cognitive impairments. For instance, derivatives of piperidine, including this compound, have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases .
1.2 Cancer Therapy
Recent studies have highlighted the potential of piperidine derivatives in cancer treatment. Compounds derived from 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride have shown promising results in enhancing cytotoxicity against various cancer cell lines. For example, a study demonstrated that certain piperidine-based compounds exhibited better apoptotic induction in hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin .
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound is utilized as a building block in organic synthesis due to its reactive chloroacetate group, which can participate in nucleophilic substitution reactions. This property makes it valuable for synthesizing more complex organic molecules, including those used in agrochemicals and specialty chemicals.
2.2 Synthesis of Chiral Compounds
The piperidine moiety plays a crucial role in chiral optimization processes, allowing chemists to design compounds with specific stereochemical configurations necessary for biological activity. The introduction of piperidine rings has been shown to improve the pharmacological properties of synthesized molecules significantly .
Biological Studies
3.1 Enzyme Inhibition Studies
Research has indicated that this compound can be employed in studies focusing on enzyme inhibitors and receptor ligands. Its ability to mimic natural substrates enables it to bind effectively to various biological targets, making it a useful tool in pharmacological research aimed at understanding enzyme mechanisms and receptor interactions .
3.2 Antimicrobial Activity
Piperidine derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against pathogens such as Mycobacterium tuberculosis and various strains of bacteria, indicating their potential use in developing new antibiotics .
Industrial Applications
In addition to its applications in research and pharmaceuticals, this compound is used in industrial processes for producing agrochemicals and specialty chemicals. Its versatility as a reagent allows for various chemical transformations that are essential in manufacturing processes .
Case Studies
Mechanism of Action
The mechanism by which 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to a biological response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 2-(4-piperidinyl)ethyl 2-chloroacetate hydrochloride and related piperidine-based esters, thioesters, and carboxylates.
Table 1: Comparative Analysis of Piperidine Derivatives
Functional Group Reactivity
- Chloroacetate vs. Acetate Esters : The α-chloro group in this compound confers electrophilic reactivity, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols in enzymes). In contrast, ethyl 2-(piperidin-4-yl)acetate hydrochloride lacks this reactivity, making it more suitable as a passive prodrug scaffold .
- Thioester Derivatives : The thioester group in CID 215591 enhances metabolic stability compared to oxygen esters and may improve membrane permeability due to increased lipophilicity .
Physicochemical Properties
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, 2-(4-piperidinyl)ethyl nicotinate hydrochloride (C₁₃H₁₉ClN₂O₂) is soluble in polar solvents, whereas branched derivatives like ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride may have reduced solubility due to steric hindrance .
- Stability : The α-chloroacetate group is prone to hydrolysis under basic conditions, necessitating careful pH control during storage and synthesis.
Biological Activity
2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula: C8H15Cl2N O2
- Molecular Weight: 208.12 g/mol
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act on various receptors, including:
- Cholinergic Receptors: Inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels, which can enhance cognitive functions.
- Dopaminergic Pathways: Modulation of dopamine levels may contribute to its potential antidepressant effects.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antidepressant Effects: Studies indicate that compounds with piperidine structures can enhance mood and alleviate depression symptoms through serotonergic pathways.
- Anticancer Properties: Research has shown that similar piperidine derivatives can induce apoptosis in cancer cells, suggesting potential utility in oncology.
Data Table: Biological Activities of Piperidine Derivatives
Case Study 1: Antidepressant Activity
A study investigated the effects of this compound on animal models exhibiting depressive-like behaviors. The results demonstrated a significant reduction in immobility time in the forced swim test, indicating potential antidepressant properties.
Case Study 2: Anticancer Potential
In vitro studies assessed the cytotoxicity of piperidine derivatives against various cancer cell lines. Notably, one derivative showed an IC50 value of 52 nM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of piperidine derivatives. Modifications in the piperidine ring or substituents significantly influence their pharmacological profiles.
- Neuroprotective Effects: Piperidine derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's .
- Antimicrobial Activity: Some studies report that these compounds exhibit antimicrobial properties against various pathogens, indicating their utility in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, reacting 4-piperidinylethanol with 2-chloroacetyl chloride in an aprotic solvent (e.g., dichloromethane) under inert atmosphere. Optimization includes:
- Temperature control : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
- Yield improvement : Employ stoichiometric excess (1.2–1.5 eq) of 2-chloroacetyl chloride and monitor pH to stabilize intermediates.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- HPLC/GC-MS : Quantify purity (>98%) using reverse-phase chromatography with UV detection at 210 nm.
- NMR spectroscopy : Confirm ester linkage (δ 4.2–4.5 ppm for –CH2O–) and piperidinyl protons (δ 1.4–2.8 ppm) .
- Elemental analysis : Validate chloride content via titration or ion chromatography.
Q. What storage conditions are critical to maintaining the compound’s stability?
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate using silica gel to prevent hydrolysis of the chloroacetate group .
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess shelf life.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound’s reactivity?
- Approach :
- DFT calculations : Compare energy barriers for ester hydrolysis or piperidinyl ring conformational changes with experimental kinetic data.
- Controlled experiments : Vary solvent polarity (e.g., DMSO vs. water) to isolate solvent effects on reactivity.
- Cross-validation : Use multiple spectroscopic methods (e.g., FT-IR, Raman) to verify intermediate structures .
Q. What strategies are effective in evaluating the compound’s biological activity while minimizing off-target effects?
- In vitro assays :
- Receptor binding : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
- Selectivity profiling : Compare IC50 values across receptor subtypes to identify specificity .
- In vivo models :
- Pharmacokinetics : Administer via intravenous bolus in rodents and measure plasma half-life (LC-MS/MS). Adjust dosing to account of rapid ester hydrolysis.
Q. How can the compound’s potential as a prodrug be systematically assessed?
- Prodrug activation studies :
- Enzymatic hydrolysis : Incubate with esterases (e.g., porcine liver esterase) and monitor release of 2-chloroacetic acid via HPLC.
- Cell-based assays : Use HEK293 cells expressing human carboxylesterases to simulate metabolic activation.
- In vivo efficacy : Compare therapeutic outcomes (e.g., analgesic effects) between the prodrug and its active metabolite .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Root-cause analysis :
- Impurity profiling : Identify trace metal contaminants (e.g., Fe³⁺) via ICP-MS that may catalyze side reactions .
- Process controls : Standardize drying protocols for starting materials (e.g., 4-piperidinylethanol) to <0.1% moisture.
- Statistical DOE : Use factorial design to optimize parameters (e.g., reaction time, solvent ratio) and reduce variability.
Q. What validation steps are essential when adapting literature protocols for this compound to new experimental systems?
- Critical checks :
- Reagent compatibility : Confirm solvent stability (e.g., avoid DMF if amide formation is unintended) .
- Scale-up adjustments : Monitor heat dissipation in large-scale reactions to prevent exothermic decomposition.
- Reference standards : Cross-check NMR spectra with NIST databases to confirm intermediate identity .
Safety and Compliance
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- PPE requirements : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation.
- Emergency response : In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate to neutralize HCl.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
